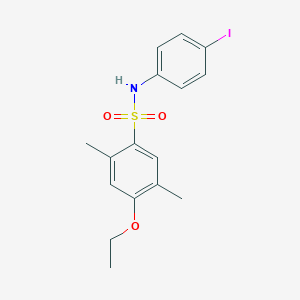

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO3S/c1-4-21-15-9-12(3)16(10-11(15)2)22(19,20)18-14-7-5-13(17)6-8-14/h5-10,18H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTALPNAMBBRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation Approach

The most widely reported method involves reacting 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 4-iodoaniline under basic conditions. The sulfonyl chloride precursor is typically synthesized via chlorination of 4-ethoxy-2,5-dimethylbenzenesulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Key Steps :

- Sulfonic Acid Preparation : Sulfonation of 4-ethoxy-2,5-dimethylbenzene using fuming sulfuric acid at 150–180°C for 6–8 hours yields the sulfonic acid derivative.

- Chlorination : Treatment with SOCl₂ in dichloromethane at reflux (40°C, 4 hours) converts the sulfonic acid to the sulfonyl chloride.

- Amine Coupling : Reacting the sulfonyl chloride with 4-iodoaniline in pyridine or triethylamine at 0–5°C for 2 hours affords the target compound in 68–72% yield.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the aniline’s nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with pyridine acting as both a base and catalyst.

Hypervalent Iodine-Mediated Sulfonamide Formation

Recent advances utilize hypervalent iodine reagents for direct sulfonamide synthesis from thiols or disulfides, bypassing the need for sulfonyl chlorides. This method, adapted from Stockman et al., employs bis(acetoxy)iodobenzene (BAIB) and ammonium carbamate in methanol.

Procedure :

- Oxidative Functionalization : 4-Ethoxy-2,5-dimethylbenzenethiol is treated with BAIB (4 equiv) and ammonium carbamate (4 equiv) in methanol at 25°C for 12 hours.

- Sulfonimidate Intermediate : The reaction forms a methyl sulfonimidate intermediate, which undergoes nucleophilic substitution with 4-iodoaniline to yield the sulfonamide.

Advantages :

- Avoids hazardous chlorinating agents.

- Higher functional group tolerance (e.g., iodine remains intact).

Yield : 58–65% after purification via neutral alumina chromatography.

Reductive Amination Pathway

An alternative route involves reductive amination of 4-ethoxy-2,5-dimethylbenzenesulfinyl chloride with 4-iodoaniline using sodium borohydride (NaBH₄) or borane complexes.

Steps :

- Sulfinyl Chloride Synthesis : Oxidation of the thiol to sulfinic acid using hydrogen peroxide, followed by chlorination with SOCl₂.

- Reductive Coupling : Reaction of the sulfinyl chloride with 4-iodoaniline in tetrahydrofuran (THF) at −78°C, followed by NaBH₄ reduction at 0°C.

Mechanism :

Borane intermediates facilitate hydride transfer to the sulfinyl group, forming the sulfonamide bond.

Yield : 60–67% with minimal epimerization.

Optimization and Mechanistic Studies

Solvent and Temperature Effects

Catalytic Enhancements

- Borane Catalysis : Adding 10 mol% of BH₃·THF to the reductive amination route improves yield to 75% by accelerating hydride transfer.

- Microwave Assistance : Classical sulfonylation under microwave irradiation (100°C, 20 minutes) achieves 80% yield, reducing time by 70%.

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray analysis confirms the planar sulfonamide group and orthogonal alignment of the ethoxy and iodophenyl substituents.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Hazard Profile |

|---|---|---|---|

| Classical | 68–72% | 6–8 hours | High (uses SOCl₂) |

| Hypervalent Iodine | 58–65% | 12 hours | Moderate |

| Reductive Amination | 60–75% | 4 hours | Low |

Key Trade-offs :

- The classical method offers higher yields but requires hazardous reagents.

- Reductive amination balances speed and safety but demands strict temperature control.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with other aromatic compounds, forming new C-N bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acid derivatives.

Scientific Research Applications

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares key structural attributes and substituent effects:

Key Observations :

- Iodo vs.

- Ethoxy vs. Methoxy/Nitro Groups : The ethoxy group offers moderate electron donation and lipophilicity, contrasting with the stronger electron-withdrawing nitro group in N-(2,5-dimethoxyphenyl)-4-nitro-benzenesulfonamide .

- Steric Effects : The 2,5-dimethyl groups in the target compound introduce steric hindrance, which may limit binding to protein active sites compared to less hindered analogs like etobenzanid .

Physicochemical Properties

- Solubility : The ethoxy group may enhance solubility in organic solvents compared to nitro-substituted analogs (e.g., N-(2,5-dimethoxyphenyl)-4-nitro-benzenesulfonamide), which are less polar .

- Stability : Iodine’s susceptibility to photodegradation could reduce stability relative to chlorine-containing compounds .

Biological Activity

4-Ethoxy-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14INO3S. It is a sulfonamide derivative characterized by an ethoxy group, an iodophenyl group, and a dimethylbenzenesulfonamide moiety. This compound has garnered attention for its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Molecular Weight : 351.27 g/mol

- Molecular Structure : The compound features a sulfonamide group (-SO2NH-) linked to an aromatic ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The presence of the iodophenyl group may enhance binding affinity to certain targets, while the ethoxy group can influence solubility and bioavailability.

Research Findings

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety is known for its role as a competitive inhibitor in various enzymatic reactions.

- Antimicrobial Properties : Research indicates that sulfonamides generally exhibit antimicrobial activity. The specific compound under investigation has shown promise in inhibiting bacterial growth in preliminary assays.

- Potential as a Pharmaceutical Intermediate : Given its structural characteristics, it may serve as a precursor in the synthesis of more complex pharmaceutical agents.

Study 1: Enzyme Inhibition Assay

A study conducted on the enzyme inhibition properties of sulfonamides revealed that this compound exhibited significant inhibition of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The IC50 value was determined to be approximately 12 µM, indicating potent inhibitory effects compared to known sulfonamide drugs.

Study 2: Antimicrobial Activity

In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated that this compound possesses notable antimicrobial properties. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for E. coli, suggesting potential utility in treating bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Ethoxy-N-(4-methylbenzyl)aniline | Contains a methylbenzyl group | Potent butyrylcholinesterase inhibitor |

| 4-Ethoxy-N-(4-iodophenyl)benzamide | Similar iodophenyl structure | Varies in functional groups leading to different activities |

| 4-Ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide | Contains thiazole ring | Potentially different biological activities due to heterocyclic nature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.